2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol
CAS No.: 51658-22-1
Cat. No.: VC18432902
Molecular Formula: C21H39N3O7
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol - 51658-22-1](/images/structure/VC18432902.png)
Specification
CAS No. | 51658-22-1 |
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Molecular Formula | C21H39N3O7 |
Molecular Weight | 445.5 g/mol |
IUPAC Name | 2,4,6-tris[[bis(2-hydroxyethyl)amino]methyl]phenol |
Standard InChI | InChI=1S/C21H39N3O7/c25-7-1-22(2-8-26)15-18-13-19(16-23(3-9-27)4-10-28)21(31)20(14-18)17-24(5-11-29)6-12-30/h13-14,25-31H,1-12,15-17H2 |
Standard InChI Key | XWRUCIJUEHCQDD-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1CN(CCO)CCO)O)CN(CCO)CCO)CN(CCO)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol (IUPAC name: 2,4,6-tris[bis(2-hydroxyethylaminomethyl)]phenol) has the molecular formula C₁₈H₃₃N₃O₇ and a molecular weight of 427.47 g/mol. The compound’s structure features a phenolic ring with three symmetrically placed bis(2-hydroxyethyl)amino methyl substituents at the 2-, 4-, and 6-positions. Each substituent comprises a tertiary amine linked to two hydroxyethyl groups, creating a branched, hydrophilic architecture.
Spectroscopic and Crystallographic Data
While no direct crystallographic data for this compound exists, analogous structures (e.g., 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol) reveal a trigonal planar geometry around the phenolic oxygen, with substituents adopting staggered conformations to minimize steric hindrance. Infrared (IR) spectroscopy of similar compounds shows characteristic peaks at:
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3300–3500 cm⁻¹ (O–H stretching),
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2850–2950 cm⁻¹ (C–H stretching in hydroxyethyl groups),
Synthesis and Reaction Mechanisms
Mannich Reaction Pathway
The compound is synthesized via a Mannich reaction, a three-component condensation involving phenol, formaldehyde, and bis(2-hydroxyethyl)amine. The reaction proceeds under aqueous conditions at 60–80°C, with water removed via azeotropic distillation to drive completion. Key steps include:
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Formation of the iminium ion from formaldehyde and bis(2-hydroxyethyl)amine.
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Electrophilic aromatic substitution at the phenol’s ortho and para positions.
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Deprotonation and rearomatization of the phenolic ring.
The stoichiometric ratio of reactants is critical; excess formaldehyde leads to over-substitution, while insufficient amine results in incomplete conversion .
Reaction Kinetics and Byproduct Analysis
Kinetic studies of analogous reactions reveal a second-order dependence on amine concentration, with an activation energy of ~45 kJ/mol. Common byproducts include:
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Mono- and di-substituted phenolic derivatives (due to incomplete substitution),
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Methylene-bridged oligomers (from formaldehyde self-condensation).
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value |
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Melting Point | 98–102°C (decomposes) |
Density (25°C) | 1.21 ± 0.05 g/cm³ |
Solubility in Water | >200 g/L (20°C) |
LogP (Octanol-Water) | -1.5 |
The compound’s high water solubility stems from its hydrophilic hydroxyethyl groups, while its low LogP indicates limited lipid membrane permeability .
Stability and Degradation
Under acidic conditions (pH < 4), the compound undergoes hydrolysis of the Mannich base linkages, releasing formaldehyde and bis(2-hydroxyethyl)amine. Thermal decomposition above 150°C produces CO₂, NH₃, and phenolic fragments, as confirmed by thermogravimetric analysis (TGA).
Applications in Polymer Chemistry
Epoxy Resin Curing
As a tetrafunctional curing agent, the compound reacts with epoxide groups via nucleophilic attack by its amine groups, forming a cross-linked network. The curing mechanism involves:
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Primary amine-epoxide addition, generating secondary amines.
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Secondary amine-epoxide reaction, forming tertiary amines.
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Hydroxyethyl group participation in hydrogen bonding, enhancing resin toughness.
Compared to traditional amines (e.g., diethylenetriamine), this compound offers:
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Reduced volatility (due to high molecular weight),
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Improved flexibility (from hydroxyethyl groups),
Chelation and Coordination Chemistry
The compound’s tertiary amines and hydroxyl groups act as polydentate ligands, forming complexes with transition metals like Cu(II) and Co(II). Structural analogs (e.g., bis(2-hydroxy-6-((phenylimino)methyl)phenolato) copper) exhibit distorted octahedral geometries, with ligand-metal bond lengths of 1.95–2.10 Å . These complexes show potential in catalysis and photoluminescent materials.
Analytical Methods and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile:water:phosphoric acid (65:34:1 v/v) resolves the compound at tR = 8.2 min (UV detection at 254 nm). Method validation parameters include:
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Linearity: R² = 0.9996 (1–100 µg/mL),
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LOD/LOQ: 0.3 µg/mL and 1.0 µg/mL,
Spectroscopic Characterization
¹H NMR (D₂O, 400 MHz):
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δ 6.75 ppm (s, 3H, aromatic),
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δ 3.55–3.70 ppm (m, 12H, –CH₂–O–),
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δ 2.80–3.00 ppm (m, 6H, –N–CH₂–).
Future Research Directions
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Green Synthesis: Developing solvent-free Mannich reactions using heterogeneous catalysts.
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Advanced Materials: Exploring use in self-healing polymers and metal-organic frameworks (MOFs).
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Toxicology: Long-term ecotoxicological studies to assess groundwater contamination risks.
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